Tert-butyl 3-[5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]pyrrolidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 3-[5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]pyrrolidine-1-carboxylate: is a complex organic compound that features a pyrrolidine ring, a pyrimidine ring, and a dioxaborolane group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-[5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]pyrrolidine-1-carboxylate typically involves multiple steps. One common approach starts with the preparation of the pyrimidine derivative, followed by the introduction of the dioxaborolane group. The final step involves the formation of the pyrrolidine ring and the attachment of the tert-butyl group. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods may also include purification steps such as crystallization or chromatography to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring.
Reduction: Reduction reactions can occur at the pyrimidine ring, altering its electronic properties.
Substitution: The dioxaborolane group can participate in substitution reactions, making it a versatile intermediate in organic synthesis
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions for substitution reactions may involve the use of bases or acids as catalysts
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Chemistry: In organic chemistry, tert-butyl 3-[5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]pyrrolidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in the development of new materials and catalysts .
Biology and Medicine: Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of biologically active molecules .
Industry: In the industrial sector, this compound can be used in the production of advanced materials, including polymers and nanomaterials. Its stability and reactivity make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of tert-butyl 3-[5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The dioxaborolane group can form reversible covalent bonds with nucleophiles, making it useful in enzyme inhibition and other biological processes. The pyrimidine and pyrrolidine rings contribute to the compound’s overall stability and reactivity, allowing it to participate in various biochemical pathways .
Comparison with Similar Compounds
- Tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine-1-carboxylate
- Tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)azetidine-1-carboxylate
- Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate
Uniqueness: Tert-butyl 3-[5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]pyrrolidine-1-carboxylate is unique due to the presence of both pyrimidine and pyrrolidine rings, which provide distinct electronic and steric properties. This combination enhances its reactivity and makes it suitable for a broader range of applications compared to similar compounds .
Properties
CAS No. |
1350543-49-5 |
---|---|
Molecular Formula |
C19H30BN3O4 |
Molecular Weight |
375.3 g/mol |
IUPAC Name |
tert-butyl 3-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C19H30BN3O4/c1-17(2,3)25-16(24)23-9-8-13(12-23)15-21-10-14(11-22-15)20-26-18(4,5)19(6,7)27-20/h10-11,13H,8-9,12H2,1-7H3 |
InChI Key |
FJTIWFIKDTWLHV-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N=C2)C3CCN(C3)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.